PD158780

Catalog No.
S538803
CAS No.
171179-06-9
M.F
C14H12BrN5
M. Wt
330.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD158780

CAS Number

171179-06-9

Product Name

PD158780

IUPAC Name

4-N-(3-bromophenyl)-6-N-methylpyrido[3,4-d]pyrimidine-4,6-diamine

Molecular Formula

C14H12BrN5

Molecular Weight

330.18 g/mol

InChI

InChI=1S/C14H12BrN5/c1-16-13-6-11-12(7-17-13)18-8-19-14(11)20-10-4-2-3-9(15)5-10/h2-8H,1H3,(H,16,17)(H,18,19,20)

InChI Key

KFHMLBXBRCITHF-UHFFFAOYSA-N

SMILES

CNC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br

Solubility

Soluble in DMSO

Synonyms

6-(methylamino)pyrido(3,4-d)pyrimidine, PD 158780, PD-158780, PD158780

Canonical SMILES

CNC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br

Description

The exact mass of the compound N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine is 329.0276 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Currently Available Information:

  • Chemical suppliers like BLDpharm offer the compound but details on its use in research are not provided [BLDpharm].

Possible Research Areas:

Due to the structure of the molecule with a pyridopyrimidine core and aromatic rings, N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine could be a candidate for investigation in various research areas:

  • Kinase Inhibitors: The pyridopyrimidine core is present in many known kinase inhibitors, and further research could explore if this compound has inhibitory activity against specific kinases [].
  • Medicinal Chemistry: The molecule's structure offers potential for modification and development of novel therapeutics [].
  • Material Science: Aromatic rings and heterocyclic cores are explored in material science for their potential applications. Research could investigate if this compound has interesting properties for material development [].

PD158780 is a potent inhibitor of the epidermal growth factor receptor (EGFR) and other members of the ErbB receptor family, including ErbB2 and ErbB4. It belongs to the chemical class of pyridopyrimidines and is specifically characterized as a 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine. The compound has demonstrated significant inhibitory activity against the tyrosine kinase activity of these receptors, which play critical roles in cell signaling related to growth and proliferation .

PD158780 primarily functions by competing with adenosine triphosphate (ATP) for binding to the active site of tyrosine kinases associated with the EGFR pathway. The IC50 values for PD158780 indicate its potency: approximately 0.008 nM for EGFR, 49 nM for ErbB2, and 52 nM for ErbB4, showcasing its selectivity towards these targets . The compound's structure allows it to effectively inhibit receptor autophosphorylation, a critical step in the activation of downstream signaling pathways involved in cellular proliferation and survival .

PD158780 has been extensively studied for its biological activity, particularly in cancer research. It has shown efficacy in inhibiting EGF-dependent receptor autophosphorylation in various cell lines, including Swiss 3T3 fibroblasts. This inhibition leads to reduced thymidine incorporation, indicating a decrease in DNA synthesis and cellular proliferation . Furthermore, PD158780 has been evaluated for its antiproliferative properties against several cancer cell lines, demonstrating potential as a therapeutic agent in oncology .

The synthesis of PD158780 involves several key steps that typically include the formation of the pyridopyrimidine core structure followed by substitution reactions to introduce the bromophenyl amino group. Specific methodologies may vary, but common synthetic routes often utilize coupling reactions and cyclization techniques to achieve the final product. Detailed synthetic protocols can be found in chemical literature focusing on pyridopyrimidine derivatives .

PD158780's primary application lies in cancer therapy as an EGFR inhibitor. Its ability to selectively inhibit tyrosine kinases makes it a valuable candidate for treating cancers that exhibit overexpression or mutations in EGFR or related pathways. Additionally, it serves as a research tool for studying EGFR signaling mechanisms and evaluating potential therapeutic strategies targeting this pathway .

Interaction studies have shown that PD158780 can effectively block the binding of ligands to EGFR, thereby preventing receptor activation. This blockade is crucial for understanding how inhibiting this pathway can influence tumor growth and response to other treatments. In vitro studies have demonstrated that PD158780 can synergize with other anticancer agents, enhancing their therapeutic effects against resistant cancer cell lines .

PD158780 shares structural similarities with several other tyrosine kinase inhibitors. Here are some notable compounds for comparison:

Compound NameChemical StructureTarget Receptor(s)Potency (IC50)
GefitinibAnilinoquinazolineEpidermal Growth Factor Receptor~1 nM
ErlotinibAnilinoquinazolineEpidermal Growth Factor Receptor~10 nM
LapatinibAnilinoquinazolineEpidermal Growth Factor Receptor & ErbB2~40 nM
AfatinibAnilinoquinazolineEpidermal Growth Factor Receptor & ErbB2/ErbB4~5 nM

Uniqueness of PD158780: While PD158780 is structurally similar to these compounds, its unique potency against multiple ErbB receptors at significantly lower concentrations distinguishes it within this class of inhibitors. This specificity may offer advantages in targeting tumors with diverse EGFR expression profiles.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

329.02761 g/mol

Monoisotopic Mass

329.02761 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

171179-06-9

Wikipedia

PD 158780

Dates

Modify: 2023-08-15

ErbB4 Receptors in the Medial Habenula Regulate Contextual Fear Memory

Fei Geng, Jia-Yun Liu, Xiao-Wen Chen, Wen-Jun Zou, Jian-Lin Wu, Guadalupe Rodriguez, Chao Peng, Jia Tian, Gui-Feng Lu
PMID: 30513516   DOI: 10.1159/000495064

Abstract

The Medial Habenular (MHb) and the Lateral Habenular nuclei are 2 main parts of the habenular complex (Hb). Recent studies showed that MHb plays an important role in memory, and in the expression of ErbB4. However, the expression of MHb ErbB4 receptor and its role in fear memory is not well understood. In this study, western blotting and quantitative real-time polymerase chain reaction were used to assess the protein and mRNA levels of ErbB4 in the process of contextual fear conditioning. A pharmacological approach was used to block and stimulate the ErbB4 receptor. Contextual fear conditioning tests induced a significant increase on the expression of ErbB4 at various times in the Hb and the MHb. Moreover, the blockade and stimulation of MHb ErbB4 receptors did not affect the fear formation but impaired and improved the contextual-dependent fear expression. Furthermore, in vitro electrophysiological recordings showed that the blockade of the MHb ErbB4 receptor reduced the presynaptic gamma-amino butyric acid release. ErbB4 is a susceptible gene for schizophrenia and the above findings may provide new insights into the mechanisms of fear-related responses.


Neuregulin 1-ErbB4 signaling in the bed nucleus of the stria terminalis regulates anxiety-like behavior

Fei Geng, Jie Zhang, Jian-Lin Wu, Wen-Jun Zou, Zhi-Ping Liang, Lin-Lin Bi, Ji-Hong Liu, Ying Kong, Chu-Qiang Huang, Xiao-Wen Li, Jian-Ming Yang, Tian-Ming Gao
PMID: 27189883   DOI: 10.1016/j.neuroscience.2016.05.018

Abstract

The bed nucleus of the stria terminalis (BNST), a nucleus defined as part of the extended amygdala, is involved in the expression of anxiety disorders. However, the regulatory mechanisms of BNST inhibitory activity that is involved in anxiety are unknown. Here, we showed that blocking neuregulin 1 (NRG1)-ErbB4 signaling in the BNST of mice, by either neutralizing endogenous NRG1 with ecto-Erbb4 or antagonizing the ErbB4 receptor with its specific inhibitor, produced anxiogenic responses. Interestingly, application of exogenous NRG1 into the BNST induced no anxiolytic effects, suggesting saturating activity of endogenous NRG1. While infusion of the GABAA receptor antagonist bicuculline into the BNST also led to anxiety-related behaviors, it did not worsen the anxiogenic effects produced by blocking NRG1-ErbB4 signaling, suggesting possible involvement of GABAergic neurotransmission. Further, in vitro electrophysiological recordings showed that BNST NRG1-ErbB4 signaling regulated the presynaptic GABA release. Together, these results suggest that NRG1-ErbB4 signaling in the BNST may play an important role in regulating anxiety-like behaviors.


Tyrosine kinase inhibitors influence ABCG2 expression in EGFR-positive MDCK BCRP cells via the PI3K/Akt signaling pathway

Anne Pick, Michael Wiese
PMID: 22354538   DOI: 10.1002/cmdc.201100543

Abstract

Multidrug resistance observed in cancer chemotherapy is commonly attributed to overexpression of efflux transporter proteins. These proteins act as ATP-dependent drug efflux pumps, actively extruding chemotherapeutic agents from cells and causing a decrease in intracellular drug accumulation. Besides the well-recognized role of P-glycoprotein (P-gp, ABCB1), the breast cancer resistance protein (BCRP, ABCG2) is becoming increasingly accepted as playing an important role in multidrug resistance. In contrast to P-glycoprotein, only a few inhibitors of ABCG2 are known. According to the literature, tyrosine kinase inhibitors (TKIs) can be considered to be broad-spectrum inhibitors, interacting with ABCB1, ABCC1 and ABCG2. Here, we investigated seven different TKIs, gefitinib, erlotinib, AG1478, PD158780, PD153035, nilotinib and imatinib, for their potential to restore ABCG2 sensitivity to cells. Furthermore, we analyzed the alteration of ABCG2 expression caused by TKIs and demonstrated that EGFR inhibitors such as gefitinib and PD158780 reduced both total and surface expression of ABCG2 in EGRF-positive MDCK BCRP cells by interaction with the PI3K/Akt signaling pathway. The reduced ABCG2 content led to an increased effect of XR9577, a well-known ABCG2 modulator, lowering the concentration required for half maximal inhibition. On the other hand, BCR-ABL inhibitors had no influence on ABCG2 expression and modulator activity. Interestingly, a combination of an EGFR inhibitor with the PI3K/Akt inhibitor LY294002 led to a significant reduction of ABCG2 expression at low concentrations of the drugs. Based on our results, we assume that EGFR exerts a post-transcriptional enhancing effect on ABCG2 expression via the PI3K/Akt signaling pathway, which can be attenuated by EGFR inhibitors. Blocking the key signaling pathway regulating ABCG2 expression with EGFR inhibitors, combined with the inhibition of ABCG2 with potent modulators might be a promising approach to circumvent MDR in cancer cells.


Activation of the insulin-like growth factor-1 receptor alters p27 regulation by the epidermal growth factor receptor in oral squamous carcinoma cells

Mark J Jameson, Linnea E Taniguchi, Kyle K VanKoevering, Menachem M Stuart, Christian R Francom, Rolando E Mendez, Andrew D Beckler, Hans T Carlson, Christopher Y Thomas, Ashraf A Khalil
PMID: 23106397   DOI: 10.1111/jop.12014

Abstract

Although oral squamous cell carcinomas (OSCCs) commonly overexpress the epidermal growth factor receptor (EGFR), EGFR tyrosine kinase inhibitors (TKIs) exhibit poor efficacy clinically. Activation of the insulin-like growth factor-1 receptor (IGF1R) induces resistance of OSCC cells to EGFR-TKIs in vitro. This study seeks to evaluate the changes in cell cycle status in OSCC cells in response to gefitinib and IGF1R activation.
SCC-25 OSCC cells were used for in vitro analyses.
Gefitinib caused a 50% reduction in S-phase population, and IGF1R activation caused a 2.8-fold increase; combined treatment yielded a baseline S-phase population. Gefitinib treatment increased the cyclin-dependent kinase inhibitor p27, and this was not abrogated by IGF1R activation. pT157-p27 was noted by immunoblot to be decreased on gefitinib treatment, but this was reversed with IGF1R activation. T157 phosphorylation contributes to cytoplasmic localization of p27 where it can promote cell proliferation and cell motility. Using both subcellular fractionation and immunofluorescence microscopy techniques, IGF1R stimulation was noted to increase the relative cytoplasmic localization of p27; this persisted when combined with gefitinib.
IGF1R activation partially reverses the cell cycle arrest caused by gefitinib in OSCC cells. While IGF1R stimulation does not eliminate the gefitinib-induced increase in total p27, its phosphorylation state and subcellular localization are altered. This may contribute to the ability of the IGF1R to rescue OSCC cells from EGFR-TKI treatment and may have important implications for the use of p27 as a biomarker of cell cycle arrest and response to therapy.


Pharmacology of epidermal growth factor inhibitors

G Toffoli, E De Mattia, E Cecchin, P Biason, S Masier, G Corona
PMID: 17520578   DOI:

Abstract

Research into the molecular bases of malignant diseases has yielded the development of many novel agents with potential antitumor activity. Evidence for a causative role for the epidermal growth factor receptor (EGFR), which is now regarded as an excellent target for cancer chemotherapy in human cancer, leads to the development of EGFR inhibitors. Two classes of anti-EGFR agents are currently in clinical use: monoclonal antibodies directed at the extracellular domain of the receptor, and the low-molecular-weight receptor tyrosine kinase inhibitors acting intracellularly by competing with adenosine triphosphate for binding to the tyrosine kinase portion of the EGFR. The effect on the receptor interferes with key biological functions including cell cycle arrest, potentiation of apoptosis, inhibition of angiogenesis and cell invasion and metastasis. Cetuximab, a monoclonal antibody, and the receptor tyrosine kinase inhibitors gefitinib and erlotinib are currently approved for the treatment of patients with cancer. New agents with clinical activity are entering the clinic, and new combinatorial approaches are being explored with the aim of improving the potency and pharmacokinetics of EGFR inhibition, to increase the synergistic activity in combination with chemotherapy and overcome resistance to the EGFR inhibitors.


Neuregulin directly decreases voltage-gated sodium current in hippocampal ErbB4-expressing interneurons

Megan J Janssen, Elias Leiva-Salcedo, Andres Buonanno
PMID: 23035098   DOI: 10.1523/JNEUROSCI.1420-12.2012

Abstract

The Neuregulin 1 (NRG1)/ErbB4 signaling pathway has been genetically and functionally implicated in the etiology underlying schizophrenia, and in the regulation of glutamatergic pyramidal neuron function and plasticity. However, ErbB4 receptors are expressed in subpopulations of GABAergic interneurons, but not in hippocampal or cortical pyramidal neurons, indicating that NRG1 effects on principal neurons are indirect. Consistent with these findings, NRG1 effects on hippocampal long-term potentiation at CA1 pyramidal neuron synapses in slices are mediated indirectly by dopamine. Here we studied whether NRG/ErbB signaling directly regulates interneuron intrinsic excitability by pharmacologically isolating ErbB4-expressing neurons in rat dissociated hippocampal cultures, which lack dopaminergic innervation. We found that NRG1 acutely attenuates ErbB4-expressing interneuron excitability by depolarizing the firing threshold; neurons treated with the pan-ErbB inhibitor PD158780 or negative for ErbB4 were unaffected. These effects of NRG1 are primarily attributable to decreased voltage-gated sodium channel activity, as current density was attenuated by ∼60%. In stark contrast, NRG1 had minor effects on whole-cell potassium currents. Our data reveal the direct actions of NRG1 signaling in ErbB4-expressing interneurons, and offer novel insight into how NRG1/ErbB4 signaling can impact hippocampal activity.


Amygdala NRG1-ErbB4 is critical for the modulation of anxiety-like behaviors

Lin-Lin Bi, Xiang-Dong Sun, Jie Zhang, Yi-Sheng Lu, Yi-Hua Chen, Jue Wang, Fei Geng, Fang Liu, Meng Zhang, Ji-Hong Liu, Xiao-Wen Li, Lin Mei, Tian-Ming Gao
PMID: 25308353   DOI: 10.1038/npp.2014.274

Abstract

Anxiety disorder is related to the pathophysiology of psychiatric diseases, including major depression, substance abuse, and schizophrenia. The amygdala is important for manifestation and modulation of anxiety. However, relatively little is known regarding the mechanisms that control the amygdala inhibitory activity that is involved in anxiety. We found that almost all ErbB4, which is the only autonomous receptor of neuregulin 1 (NRG1) in the basolateral amygdala (BLA), was expressed in GABAergic neurons. Endogenous NRG1-ErbB4 signaling pathway in the BLA could modulate anxiety-like behaviors and GABA release, whereas it had no effect on glutamatergic transmission. The administration of NRG1 into the BLA of high-anxiety mice alleviated their anxiety and enhanced GABAergic neurotransmission. Moreover, exogenous NRG1 also produced an anxiolytic effect in the stressed mice. Together, these observations indicated that NRG1-ErbB4 signaling is critical to maintaining GABAergic activity in the amygdala and thus to modulating anxiety-like behaviors. Because NRG1 and ErbB4 are susceptibility genes of schizophrenia, our findings might also help to explain the potential mechanism of emotional abnormality in schizophrenia.


Neuregulin-1 impairs the long-term depression of hippocampal inhibitory synapses by facilitating the degradation of endocannabinoid 2-AG

Huizhi Du, In-Kiu Kwon, Jimok Kim
PMID: 24048832   DOI: 10.1523/JNEUROSCI.5833-12.2013

Abstract

Endocannabinoids play essential roles in synaptic plasticity; thus, their dysfunction often causes impairments in memory or cognition. However, it is not well understood whether deficits in the endocannabinoid system account for the cognitive symptoms of schizophrenia. Here, we show that endocannabinoid-mediated synaptic regulation is impaired by the prolonged elevation of neuregulin-1, the abnormality of which is a hallmark in many patients with schizophrenia. When rat hippocampal slices were chronically treated with neuregulin-1, the degradation of 2-arachidonoylglycerol (2-AG), one of the major endocannabinoids, was enhanced due to the increased expression of its degradative enzyme, monoacylglycerol lipase. As a result, the time course of depolarization-induced 2-AG signaling was shortened, and the magnitude of 2-AG-dependent long-term depression of inhibitory synapses was reduced. Our study reveals that an alteration in the signaling of 2-AG contributes to hippocampal synaptic dysfunction in a hyper-neuregulin-1 condition and thus provides novel insights into potential schizophrenic therapeutics that target the endocannabinoid system.


Neuregulin 1 represses limbic epileptogenesis through ErbB4 in parvalbumin-expressing interneurons

Guo-He Tan, Yuan-Yuan Liu, Xiao-Ling Hu, Dong-Min Yin, Lin Mei, Zhi-Qi Xiong
PMID: 22158510   DOI: 10.1038/nn.3005

Abstract

Epilepsy is a common and refractory neurological disorder, but the neuronal regulatory mechanisms of epileptogenesis remain largely unclear. Activity-dependent transcription of genes for neurotrophins such as brain-derived neurotrophic factor (BDNF) has been shown to promote epileptogenesis; however, little is known about factors that may act as intrinsic, homeostatic or counterbalancing mechanisms. Using rodent models, here we show that limbic seizure activity upregulated NRG1-ErbB4 signaling and that epileptogenesis was inhibited by infusing NRG1 intracerebrally but exacerbated by neutralizing endogenous NRG1 with soluble ErbB4 extracellular domain, by inhibiting ErbB4 activation or by deleting the Erbb4 gene. Furthermore, specific depletion of ErbB4 in parvalbumin-expressing interneurons abolished NRG1-mediated inhibition of epileptogenesis and promoted kindling progression, resulting in increased spontaneous seizures and exuberant mossy fiber sprouting. In contrast, depleting ErbB4 in CaMKIIα-positive pyramidal neurons had no effect. Thus, NRG1-induced activation of ErbB4 in parvalbumin-expressing inhibitory interneurons may serve as a critical endogenous negative-feedback mechanism to suppress limbic epileptogenesis.


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